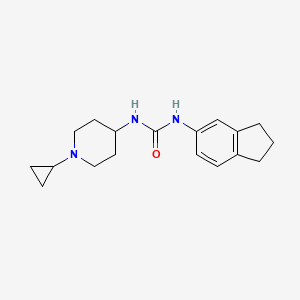
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound is a selective antagonist of the orexin receptor type 1 (OX1R) and has been studied for its ability to modulate the orexin system, which plays a role in regulating sleep and wakefulness.
Mécanisme D'action
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea is a selective antagonist of the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea. The compound binds to the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea and blocks the binding of orexin, which is a neuropeptide that regulates sleep and wakefulness. By blocking the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea, the compound can modulate the orexin system and potentially treat sleep disorders.
Biochemical and Physiological Effects
The effects of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea on biochemical and physiological systems have been studied in animal models. The compound has been shown to decrease wakefulness and increase sleep in rats. Additionally, the compound has been shown to decrease the levels of stress hormones, such as corticosterone, in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments include its selectivity for the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea and its potential applications in the treatment of sleep disorders. However, the compound has limitations, including its low solubility in water and potential for off-target effects.
Orientations Futures
For research on 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea include investigating its potential as a treatment for sleep disorders, such as insomnia and narcolepsy. Additionally, the compound could be studied for its potential effects on other physiological systems, such as the immune system and the cardiovascular system. Further research could also focus on improving the solubility and bioavailability of the compound.
Méthodes De Synthèse
The synthesis of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea has been reported in the literature. The compound can be synthesized via a multistep process involving the reaction of various intermediates, including cyclopropylamine, 2,3-dihydro-1H-inden-5-ol, and isocyanate.
Applications De Recherche Scientifique
The potential applications of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea in scientific research are diverse. The compound has been studied for its ability to modulate the orexin system, which plays a role in regulating sleep and wakefulness. Orexin antagonists have been investigated as potential treatments for sleep disorders, such as insomnia and narcolepsy.
Propriétés
IUPAC Name |
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18(19-15-8-10-21(11-9-15)17-6-7-17)20-16-5-4-13-2-1-3-14(13)12-16/h4-5,12,15,17H,1-3,6-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRMFWLFUNSXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)

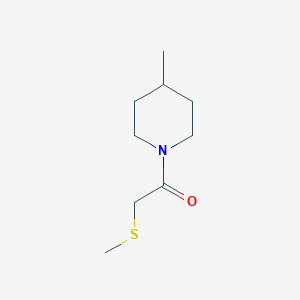
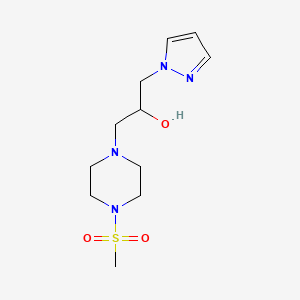


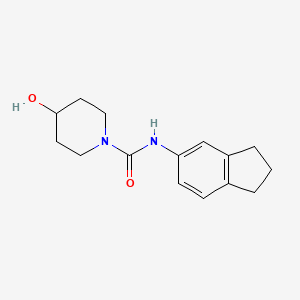

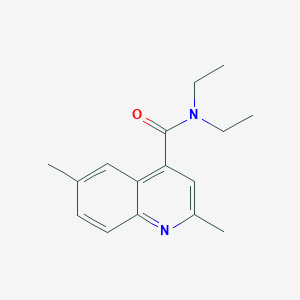
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)